7-methyl-2-(4-methylphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione 7-methyl-2-(4-methylphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione
Brand Name: Vulcanchem
CAS No.: 6012-42-6
VCID: VC14912271
InChI: InChI=1S/C22H17N3O3/c1-11-7-9-12(10-8-11)15-16-18(13-5-3-4-6-14(13)19(16)26)23-20-17(15)21(27)24-22(28)25(20)2/h3-10,15,23H,1-2H3,(H,24,27,28)
SMILES:
Molecular Formula: C22H17N3O3
Molecular Weight: 371.4 g/mol

7-methyl-2-(4-methylphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione

CAS No.: 6012-42-6

Cat. No.: VC14912271

Molecular Formula: C22H17N3O3

Molecular Weight: 371.4 g/mol

* For research use only. Not for human or veterinary use.

7-methyl-2-(4-methylphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione - 6012-42-6

Specification

CAS No. 6012-42-6
Molecular Formula C22H17N3O3
Molecular Weight 371.4 g/mol
IUPAC Name 7-methyl-2-(4-methylphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione
Standard InChI InChI=1S/C22H17N3O3/c1-11-7-9-12(10-8-11)15-16-18(13-5-3-4-6-14(13)19(16)26)23-20-17(15)21(27)24-22(28)25(20)2/h3-10,15,23H,1-2H3,(H,24,27,28)
Standard InChI Key VSXUDSMJXRZBPV-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C3=O)NC5=C2C(=O)NC(=O)N5C

Introduction

The compound 7-methyl-2-(4-methylphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione is a complex organic molecule characterized by its unique tetracyclic structure and multiple functional groups. It belongs to a class of triazatetracyclo compounds, which are of interest due to their potential biological activities and applications in medicinal chemistry.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step organic synthesis techniques. The chemical reactivity can be attributed to its electrophilic and nucleophilic sites, which are crucial for modifying the compound to enhance its pharmacological properties or to synthesize derivatives.

Comparison with Similar Compounds

Compound NameMolecular FormulaUnique FeaturesBiological Activity
2-(4-Fluorophenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trioneNot specifiedFluorophenyl groupPotential medicinal applications
7-Methyl-2-(4-methylsulfanylphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trioneNot specifiedMethylsulfanyl groupPotential biological activities
6-[(2-Methoxyphenyl)methyl]-2-(2-methylphenyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dioneC29H27N3O3Methoxy groupNot specified

Interaction Studies

Interaction studies are crucial for understanding how 7-methyl-2-(4-methylphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione interacts with biological macromolecules. These studies are essential for characterizing the pharmacodynamics and pharmacokinetics of the compound.

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